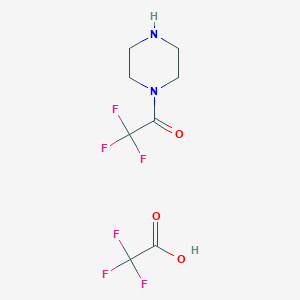

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate is a fluorinated organic compound that features a trifluoromethyl group and a piperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated piperazine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral and Antiparasitic Activity

Research indicates that derivatives of piperazine, including 2,2,2-trifluoro-1-(piperazin-1-yl)ethan-1-one, exhibit promising antiviral and antiparasitic properties. For instance, studies have shown that compounds with piperazine linkers can enhance the efficacy of drugs against malaria and other parasitic diseases. The trifluoromethyl group contributes to improved lipophilicity and cellular uptake, which is crucial for antiviral activity .

Neuroprotective Effects

In the context of neurodegenerative diseases, compounds similar to 2,2,2-trifluoro-1-(piperazin-1-yl)ethan-1-one have been evaluated for their ability to inhibit prion protein accumulation. Research has demonstrated that specific analogs can clear pathogenic proteins from neuroblastoma cells at non-toxic concentrations. This property highlights the potential of these compounds in treating conditions like Creutzfeldt-Jakob disease .

Materials Science Applications

Synthesis of Fluorinated Polymers

The compound serves as a precursor in the synthesis of fluorinated polymers. These materials are valued for their chemical resistance and thermal stability. The incorporation of trifluoromethyl groups enhances material properties such as hydrophobicity and mechanical strength. This application is particularly relevant in the development of coatings and advanced materials for electronics .

Environmental Studies

Detection in Wastewater Treatment

Recent studies have identified 2,2,2-trifluoro-1-(piperazin-1-yl)ethan-1-one derivatives in wastewater treatment plant effluents. The persistence of such compounds raises concerns regarding environmental impact and human health risks. Monitoring their presence can aid in assessing the effectiveness of wastewater treatment processes and the potential for bioaccumulation in aquatic ecosystems .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that a piperazine derivative exhibited an EC50 value of 0.5 μM against a malaria parasite strain. The study emphasized the importance of structural modifications to enhance bioactivity while minimizing toxicity to host cells .

Case Study 2: Neuroprotective Properties

In another research effort focusing on neurodegenerative diseases, a series of piperazine-based compounds were synthesized and tested for their ability to inhibit prion protein accumulation. The most effective compound achieved significant clearance of pathogenic proteins at concentrations deemed non-toxic to neuronal cells .

Mecanismo De Acción

The mechanism of action of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to increased efficacy in its applications. The piperazine ring can also contribute to the compound’s overall stability and bioavailability .

Comparación Con Compuestos Similares

Similar Compounds

2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone: Similar structure but with an additional hydroxyethyl group, which can alter its chemical properties and applications.

1-Trifluoroacetyl piperidine:

2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone hydrochloride: The hydrochloride salt form, which can have different solubility and stability properties.

Uniqueness

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one is unique due to its combination of a trifluoromethyl group and a piperazine ring, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and advanced materials .

Actividad Biológica

2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one 2,2,2-trifluoroacetate is a compound of interest due to its unique trifluoromethyl group and piperazine moiety. The biological activity of this compound has been explored in various studies, particularly in the context of anticancer properties and other pharmacological effects. This article aims to summarize the available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 245487-45-0

- Molecular Formula : C6H10F6N2O2

- Molecular Weight : 218.6 g/mol

The biological activity of 2,2,2-Trifluoro-1-(piperazin-1-yl)ethan-1-one derivatives is often attributed to their ability to interact with various biological targets:

-

Anticancer Activity :

- Studies have shown that compounds with a piperazine core can induce apoptosis in cancer cells by modulating signaling pathways such as the ERK and AKT pathways. For instance, one study demonstrated that a related piperazine derivative exhibited significant growth inhibition in pancreatic cancer cell lines (IC50 = 6 ± 0.85 μM) and induced apoptosis through increased levels of cleaved PARP and caspase activation .

- Antimicrobial Properties :

Study on Anticancer Activity

A notable study focused on the synthesis and evaluation of piperazine derivatives for anticancer applications. The compound was tested against various human pancreatic cancer cell lines (AsPC-1 and SW1990). The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis without cytotoxicity to normal cells .

Structure-Activity Relationship (SAR)

The study also highlighted the importance of structural modifications in enhancing biological activity. The presence of trifluoromethyl groups was found to significantly influence the potency of these compounds against cancer cells. This observation aligns with findings from other research indicating that fluorinated compounds often exhibit improved pharmacological profiles due to enhanced lipophilicity and metabolic stability .

Data Table: Biological Activity Overview

| Biological Activity | Target Cell Lines | IC50 (μM) | Mechanism |

|---|---|---|---|

| Anticancer | AsPC-1 | 6 ± 0.85 | Apoptosis via ERK/AKT pathway modulation |

| Anticancer | SW1990 | Variable | Induction of apoptosis |

| Antimicrobial | Alternaria solani | Not specified | Mycelium growth inhibition |

Propiedades

IUPAC Name |

2,2,2-trifluoroacetic acid;2,2,2-trifluoro-1-piperazin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O.C2HF3O2/c7-6(8,9)5(12)11-3-1-10-2-4-11;3-2(4,5)1(6)7/h10H,1-4H2;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWXDUUKQILBSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C(F)(F)F.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.